(S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide, also known as GDC-0326, is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). [] PI3Kα plays a critical role in various cellular processes, including growth, proliferation, survival, and metabolism. [] GDC-0326 is classified as a small molecule kinase inhibitor and is primarily used in scientific research to investigate the role of PI3Kα in various diseases, particularly cancer. [, , ]
The synthesis of GDC-0326 involves a multi-step process that utilizes a structure-guided approach. [] While a detailed, step-by-step synthesis protocol is not readily available in the provided research articles, the process involves the optimization of a benzoxazepin scaffold to achieve high selectivity for PI3Kα. [] This optimization was informed by crystal structures of PI3Kα, allowing for the design of interactions with a nonconserved residue specific to this isoform. []
The molecular structure of GDC-0326 contains a benzoxazepin core, which is further substituted with an isopropyl triazole group and a propanamide side chain. [, ] These structural features contribute to its specific binding affinity for PI3Kα. Quantum biochemistry calculations and molecular dynamics simulations have revealed key interactions between GDC-0326 and the ATP-binding pocket of PI3Kα, highlighting the importance of specific residues like Ile932, Glu859, Val851, Val850, Tyr836, Met922, Ile800, and Ile848 for its binding. []
GDC-0326 exerts its biological effects by selectively inhibiting PI3Kα. [] By binding to the ATP-binding pocket of PI3Kα, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). [] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, survival, and metabolism, ultimately leading to anti-tumor effects. [, ]
While the provided research articles do not extensively discuss the physical and chemical properties of GDC-0326, its molecular weight is 450.5 g/mol. [, ] Further characterization of its physical properties, such as solubility, melting point, and stability, would be beneficial for future research and development.
Pancreatic Neuroendocrine Tumors (PanNETs): In preclinical models of PanNETs, GDC-0326 effectively reduced tumor growth, vascular area, and the incidence of liver and lymph node metastasis. [] This effect was attributed to the inhibition of p110α PI3K isoform, highlighting its potential as a targeted therapy for this cancer type.
Colorectal Cancer (CRC): Studies have shown that GDC-0326 enhances the antitumor effects of 5-fluorouracil (5-Fu), a standard chemotherapy drug, in CRC cells by inducing necroptotic death. [] This suggests that GDC-0326 could potentially overcome chemoresistance to 5-Fu in CRC patients.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8